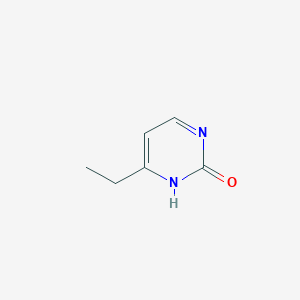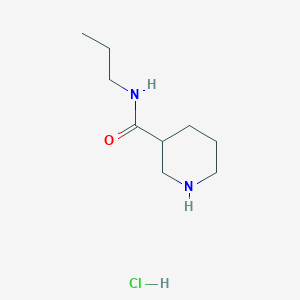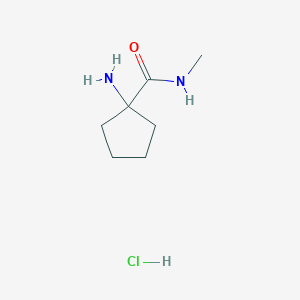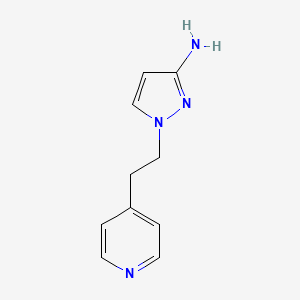
1-(2-(piridin-4-il)etil)-1H-pirazol-3-amina
Descripción general
Descripción
1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis del Comportamiento Conformacional
El comportamiento conformacional del compuesto, particularmente la posición del átomo de nitrógeno en los anillos de piridina y la disposición de los puentes de etileno, es crucial para comprender sus propiedades, reactividad y eficiencia en la formación de complejos en soluciones .
Aplicaciones de Luminiscencia y Detección
Un marco metal-orgánico basado en este compuesto exhibe una fuerte emisión azul-verde con un alto rendimiento cuántico de fluorescencia, lo que lo hace adecuado para detectar cantidades traza de pesticidas como la 2,6-dicloro-4-nitroanilina .
Actividad Fungicida
La relación estructura-actividad del compuesto es significativa en aplicaciones fungicidas. El efecto de diferentes sustituyentes en los grupos de piridina y el enlace entre el grupo pirimidina y piridina juega un papel en su actividad biológica .
Potencial Antioxidante
Se han sintetizado y evaluado derivados de este compuesto por su potencial antioxidante, mostrando un buen potencial de eliminación en comparación con el ácido ascórbico, que es un control positivo .
Actividades Anti-fibroticas
Algunos derivados de este compuesto han mostrado mejores actividades anti-fibroticas que los fármacos estándar, con valores de IC50 significativos que indican sus posibles aplicaciones terapéuticas .
Perfil Antiinflamatorio y Antimalárico
Se ha preparado un nuevo intermedio de triazol derivado de este compuesto y se ha evaluado para sus actividades biológicas, mostrando promesa en tratamientos antiinflamatorios y antimaláricos .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine.
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the diverse pharmacological effects of pyrazole derivatives , it is likely that this compound would have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity . .
Propiedades
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-4-8-14(13-10)7-3-9-1-5-12-6-2-9/h1-2,4-6,8H,3,7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUWOZIYMXKHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183346-41-9 | |
| Record name | 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



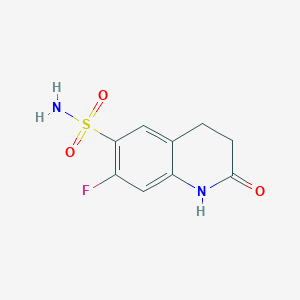
![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)
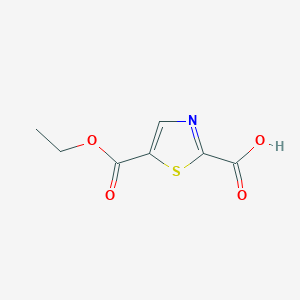
![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
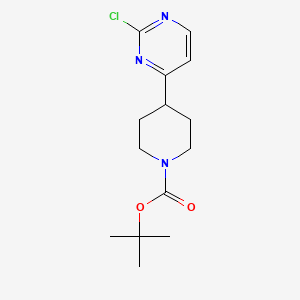
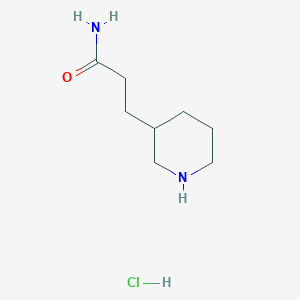
![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)
![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)

